molecular formula C11H12O4 B3381268 (3S)-3-(1,3-dioxaindan-5-yl)butanoic acid CAS No. 2227689-29-2

(3S)-3-(1,3-dioxaindan-5-yl)butanoic acid

Cat. No. B3381268
CAS RN: 2227689-29-2
M. Wt: 208.21 g/mol
InChI Key: FVUFJLPORDLVTB-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-3-(1,3-dioxaindan-5-yl)butanoic acid, also known as DI-5, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

(3S)-3-(1,3-dioxaindan-5-yl)butanoic acid has shown promising results in various scientific research applications. It has been studied for its potential use as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines. This compound has also been investigated for its antitumor properties, as it induces apoptosis in cancer cells. Furthermore, this compound has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Mechanism of Action

The mechanism of action of (3S)-3-(1,3-dioxaindan-5-yl)butanoic acid involves its interaction with various receptors and enzymes in the body. It has been found to bind to the peroxisome proliferator-activated receptor alpha (PPARα), which plays a key role in lipid metabolism. This compound also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. Additionally, this compound has been shown to activate the AMP-activated protein kinase (AMPK), which regulates cellular energy homeostasis.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to decrease the levels of triglycerides and cholesterol in the blood, indicating its potential use in the treatment of dyslipidemia. This compound has also been found to reduce oxidative stress and inflammation in the body. Furthermore, this compound has been shown to improve glucose homeostasis, making it a potential candidate for the treatment of type 2 diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (3S)-3-(1,3-dioxaindan-5-yl)butanoic acid in lab experiments is its high yield and cost-effectiveness. Additionally, this compound has been found to have low toxicity, making it a safe compound to work with. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research and development of (3S)-3-(1,3-dioxaindan-5-yl)butanoic acid. One potential direction is the exploration of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other compounds. Furthermore, the development of new synthesis methods for this compound could lead to the production of analogs with improved properties and efficacy.

properties

IUPAC Name

(3S)-3-(1,3-benzodioxol-5-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-7(4-11(12)13)8-2-3-9-10(5-8)15-6-14-9/h2-3,5,7H,4,6H2,1H3,(H,12,13)/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUFJLPORDLVTB-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC(=O)O)C1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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